5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromomethyl group and a bromophenyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with an epoxide to form the oxazolidinone ring. The bromomethyl group can be introduced through bromination of the resulting oxazolidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and bromophenyl groups can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted oxazolidinone derivatives.
Oxidation Reactions: Oxidized oxazolidinone derivatives.
Reduction Reactions: Reduced oxazolidinone derivatives.
Scientific Research Applications
5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl and bromophenyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The oxazolidinone ring can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 4-bromobenzoate
- 4-bromophenylacetic acid
- 4-bromophenyl isoxazole
Uniqueness
5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both bromomethyl and bromophenyl groups attached to an oxazolidinone ring
Properties
CAS No. |
1936010-79-5 |
---|---|
Molecular Formula |
C10H9Br2NO2 |
Molecular Weight |
335 |
Purity |
95 |
Origin of Product |
United States |
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